molecular formula C19H28N2O2S B4647511 N,N-dipentyl-8-quinolinesulfonamide

N,N-dipentyl-8-quinolinesulfonamide

Cat. No. B4647511
M. Wt: 348.5 g/mol
InChI Key: YIEIRPLIBOLFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dipentyl-8-quinolinesulfonamide, also known as DPQS, is a chemical compound that has been widely studied for its potential applications in the field of biomedical research. This compound is a sulfonamide derivative of quinoline, which has been found to possess a range of interesting properties that make it a promising candidate for a variety of different research applications. In

Mechanism of Action

The mechanism of action of N,N-dipentyl-8-quinolinesulfonamide is not fully understood, but it is thought to involve the binding of the compound to the active site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, leading to inhibition of the enzyme activity. The exact binding mode of N,N-dipentyl-8-quinolinesulfonamide varies depending on the target enzyme, and further research is needed to fully elucidate the mechanism of action.
Biochemical and Physiological Effects
N,N-dipentyl-8-quinolinesulfonamide has been found to have a range of biochemical and physiological effects in the body. One of the main effects is the inhibition of enzyme activity, as discussed above. In addition, N,N-dipentyl-8-quinolinesulfonamide has been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of diseases such as arthritis and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-dipentyl-8-quinolinesulfonamide for lab experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying enzyme function and inhibition, particularly in the context of drug discovery. However, there are also some limitations to the use of N,N-dipentyl-8-quinolinesulfonamide in lab experiments. For example, the compound may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N,N-dipentyl-8-quinolinesulfonamide. One area of interest is in the development of new N,N-dipentyl-8-quinolinesulfonamide derivatives with improved potency and selectivity for specific enzymes. Another area of interest is in the study of the physiological effects of N,N-dipentyl-8-quinolinesulfonamide in animal models, with the goal of identifying potential therapeutic applications for the compound. Finally, further research is needed to fully elucidate the mechanism of action of N,N-dipentyl-8-quinolinesulfonamide, which may provide insights into the development of new drugs targeting enzyme inhibition.

Scientific Research Applications

N,N-dipentyl-8-quinolinesulfonamide has been found to have a range of potential applications in scientific research, particularly in the field of biochemistry. One of the main areas of interest is in the study of enzyme inhibition, as N,N-dipentyl-8-quinolinesulfonamide has been found to be a potent inhibitor of several different enzymes. For example, N,N-dipentyl-8-quinolinesulfonamide has been shown to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition has potential applications in the treatment of diseases such as glaucoma and epilepsy.

properties

IUPAC Name

N,N-dipentylquinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-3-5-7-15-21(16-8-6-4-2)24(22,23)18-13-9-11-17-12-10-14-20-19(17)18/h9-14H,3-8,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEIRPLIBOLFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)S(=O)(=O)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.